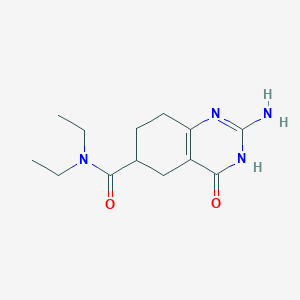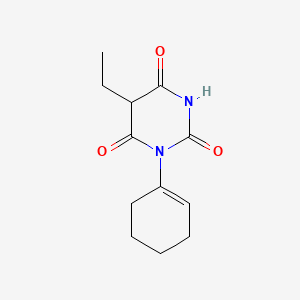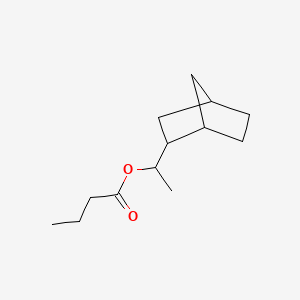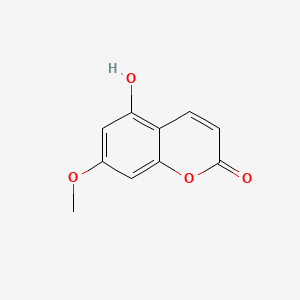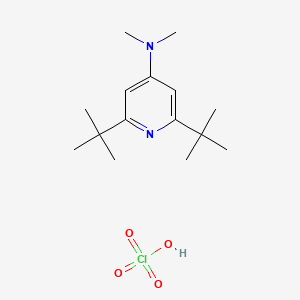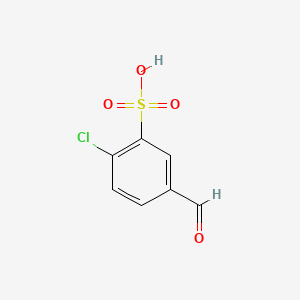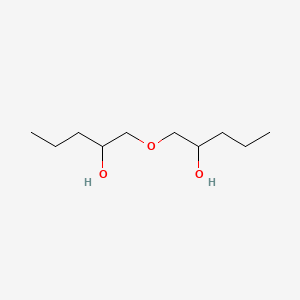
1,1'-Oxybispentan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-Oxybispentan-2-ol is an organic compound with the molecular formula C10H22O3 It is a diol, meaning it contains two hydroxyl groups (-OH) attached to its carbon chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,1’-Oxybispentan-2-ol can be synthesized through several methods. One common approach involves the reaction of pentan-2-ol with an oxidizing agent to form the desired diol. The reaction typically requires controlled conditions, including specific temperatures and pH levels, to ensure the correct formation of the compound.
Industrial Production Methods: In an industrial setting, the production of 1,1’-Oxybispentan-2-ol may involve large-scale oxidation processes using catalysts to increase yield and efficiency. The use of continuous flow reactors can also enhance the production rate and consistency of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: 1,1’-Oxybispentan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form simpler alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogenating agents like thionyl chloride (SOCl2) for converting hydroxyl groups to halides.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of simpler alcohols.
Substitution: Formation of alkyl halides or other substituted compounds.
Applications De Recherche Scientifique
1,1’-Oxybispentan-2-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential effects on biological systems, including its role as a solvent or reactant in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its use in drug formulation and delivery.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 1,1’-Oxybispentan-2-ol exerts its effects depends on its interaction with molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their reactivity and stability. The compound may also participate in enzymatic reactions, where it acts as a substrate or inhibitor, affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
Pentan-2-ol: A similar alcohol with one hydroxyl group.
Pentan-3-ol: Another isomer of pentanol with the hydroxyl group on the third carbon.
1-Butoxypropan-2-ol: A compound with a similar structure but different functional groups.
Uniqueness: 1,1’-Oxybispentan-2-ol is unique due to its two hydroxyl groups, which provide it with distinct chemical properties compared to its mono-hydroxyl counterparts
Propriétés
Numéro CAS |
85866-06-4 |
|---|---|
Formule moléculaire |
C10H22O3 |
Poids moléculaire |
190.28 g/mol |
Nom IUPAC |
1-(2-hydroxypentoxy)pentan-2-ol |
InChI |
InChI=1S/C10H22O3/c1-3-5-9(11)7-13-8-10(12)6-4-2/h9-12H,3-8H2,1-2H3 |
Clé InChI |
MWYYZQGERICSFY-UHFFFAOYSA-N |
SMILES canonique |
CCCC(COCC(CCC)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


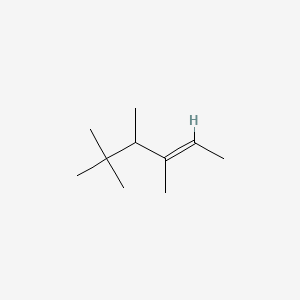
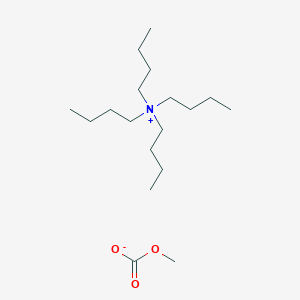

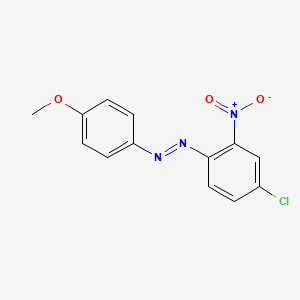
![benzyl 2-[[1-benzyl-2-[[2-[[1-[[1-[[1-[[2-[[1-(hydroxymethyl)-2-[(4-nitrophenyl)methoxy]-2-oxo-ethyl]amino]-1-[(4-hydroxyphenyl)methyl]-2-oxo-ethyl]carbamoyl]-2-methyl-propyl]carbamoyl]-3-methyl-butyl]carbamoyl]-3-methyl-butyl]amino]-1-(1H-imidazol-4-ylmethyl)-2-oxo-ethyl]amino]-2-oxo-ethyl]carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B12653497.png)
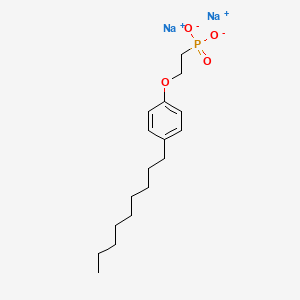
![[(9Z,19Z,21Z)-2,15,17-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-(methylamino)-6,23,27,29-tetraoxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaen-13-yl] acetate](/img/structure/B12653502.png)
